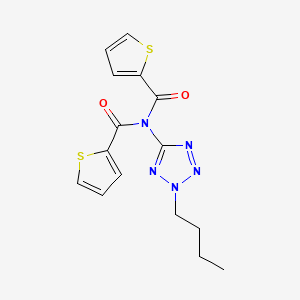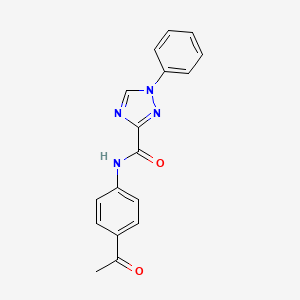![molecular formula C18H26N2O6S B4234692 4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4234692.png)
4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Vue d'ensemble
Description
4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, also known as S 15535, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. S 15535 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including depression, anxiety, schizophrenia, and addiction.
Mécanisme D'action
S 15535 acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, S 15535 enhances the release of serotonin in certain brain regions, leading to anxiolytic, antidepressant, and antipsychotic-like effects. Moreover, S 15535 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
S 15535 has been shown to have several biochemical and physiological effects in animal models. For example, S 15535 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. Moreover, S 15535 has been shown to enhance the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Avantages Et Limitations Des Expériences En Laboratoire
S 15535 has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor. Moreover, S 15535 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, S 15535 has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on S 15535. First, further preclinical studies are needed to elucidate the mechanisms of action of S 15535 and its potential therapeutic applications in various neuropsychiatric disorders. Second, clinical trials are needed to evaluate the safety and efficacy of S 15535 in humans. Third, the development of novel analogs of S 15535 with improved pharmacological properties and therapeutic potential is warranted. Finally, the use of S 15535 as a tool compound for the study of the serotonin 5-HT1A receptor and its signaling pathways may provide valuable insights into the pathophysiology of neuropsychiatric disorders.
Applications De Recherche Scientifique
S 15535 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, S 15535 has been shown to have anxiolytic, antidepressant, and antipsychotic-like effects in animal models of anxiety, depression, and schizophrenia. Moreover, S 15535 has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-24-15-5-6-16(25-2)17(12-15)27(22,23)20-7-3-4-14(13-20)18(21)19-8-10-26-11-9-19/h5-6,12,14H,3-4,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVUNNCSXNKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4234610.png)
![3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4234623.png)

![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4234629.png)
![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4234631.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4234642.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4234664.png)
![5-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4234683.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4234685.png)
![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1-naphthylpropanamide](/img/structure/B4234710.png)
